2-Bromo-6-methylpyridin-4-amine
Overview
Description
2-Bromo-6-methylpyridin-4-amine is a chemical compound with the molecular formula C6H7BrN2. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of a bromine atom at the second position, a methyl group at the sixth position, and an amino group at the fourth position on the pyridine ring. It is commonly used in organic synthesis and has various applications in scientific research and industry.
Scientific Research Applications
2-Bromo-6-methylpyridin-4-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Medicine: It serves as an intermediate in the synthesis of drugs targeting various diseases, including cancer and inflammatory conditions.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals .
Safety and Hazards
Mechanism of Action
Target of Action
Pyridine derivatives are known to interact with a variety of biological targets, including enzymes and receptors .
Mode of Action
It’s known that pyridine derivatives can interact with their targets through various mechanisms, such as inhibiting enzyme activity .
Biochemical Pathways
Pyridine derivatives are known to influence several biochemical pathways, depending on their specific targets .
Pharmacokinetics
The compound’s molecular weight (18704) suggests it may have suitable bioavailability .
Result of Action
Related compounds have been shown to exhibit various biological activities, such as anti-thrombolytic and biofilm inhibition effects .
Biochemical Analysis
Biochemical Properties
2-Bromo-6-methylpyridin-4-amine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit the activity of inducible nitric oxide synthase (iNOS) in vitro . This inhibition can affect the production of nitric oxide, a critical signaling molecule in many physiological processes. Additionally, this compound can form complexes with metal ions, which may further modulate its biochemical interactions.
Cellular Effects
The effects of this compound on cellular processes are diverse. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, by inhibiting iNOS, this compound can reduce the levels of nitric oxide, thereby affecting signaling pathways that rely on this molecule . This compound may also impact gene expression by interacting with transcription factors or other regulatory proteins. Furthermore, its effects on cellular metabolism could be mediated through its interactions with enzymes involved in metabolic pathways.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes or receptors, altering their activity. For instance, its inhibition of iNOS involves binding to the enzyme’s active site, preventing the conversion of L-arginine to nitric oxide . Additionally, this compound may influence gene expression by interacting with DNA or transcription factors, leading to changes in the transcriptional activity of specific genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Its stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but its activity may decrease over extended periods due to degradation . Long-term exposure to this compound in in vitro or in vivo studies can lead to cumulative effects on cellular processes, which need to be carefully monitored.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit minimal or beneficial effects, such as the inhibition of iNOS activity . At higher doses, it could potentially cause toxic or adverse effects. For instance, excessive inhibition of nitric oxide production can disrupt normal physiological processes, leading to adverse outcomes. Therefore, determining the optimal dosage is crucial for maximizing the compound’s therapeutic potential while minimizing its toxicity.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. For example, it may undergo biotransformation by liver enzymes, leading to the formation of metabolites that are more easily excreted . These metabolic processes can influence the compound’s bioavailability and overall efficacy.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its biological activity. This compound can be transported across cell membranes by specific transporters or binding proteins . Once inside the cell, it may localize to particular compartments or organelles, where it exerts its effects. The distribution of this compound within tissues can also impact its therapeutic potential and toxicity.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, it could localize to the nucleus, where it interacts with DNA or transcription factors, influencing gene expression. Alternatively, it may be found in the cytoplasm, where it interacts with enzymes or other proteins involved in cellular metabolism.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-6-methylpyridin-4-amine typically involves the bromination of 6-methylpyridin-4-amine. One common method is the direct bromination using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually carried out in an organic solvent like chloroform or dichloromethane at room temperature or slightly elevated temperatures.
Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, is also common for synthesizing various derivatives of pyridine, including this compound .
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized to form corresponding N-oxides or reduced to form dehalogenated products.
Cross-Coupling Reactions: It participates in palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura coupling to form various biaryl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Major Products:
Comparison with Similar Compounds
2-Bromo-4-methylpyridine: Similar structure but lacks the amino group at the fourth position.
2-Amino-5-bromo-4,6-dimethylpyridine: Contains additional methyl groups and an amino group at different positions.
2-Bromo-N-methylpyridin-4-amine: Similar structure but with a methylated amino group
Uniqueness: 2-Bromo-6-methylpyridin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its combination of bromine, methyl, and amino groups makes it a versatile intermediate in organic synthesis and a valuable compound in various research applications.
Properties
IUPAC Name |
2-bromo-6-methylpyridin-4-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrN2/c1-4-2-5(8)3-6(7)9-4/h2-3H,1H3,(H2,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKNGDJAGDPAQHO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=N1)Br)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10505455 | |
Record name | 2-Bromo-6-methylpyridin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10505455 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
79055-59-7 | |
Record name | 2-Bromo-6-methyl-4-pyridinamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=79055-59-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Bromo-6-methylpyridin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10505455 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Amino-2-bromo-6-methylpyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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